molecular formula C20H34N2O7S B3321763 (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt CAS No. 1382429-55-1

(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt

Cat. No.: B3321763
CAS No.: 1382429-55-1
M. Wt: 446.6 g/mol
InChI Key: KJZXYHPZWRDLAR-UHFFFAOYSA-N
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Description

(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt (CAS: 608141-43-1) is a critical chiral intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis . The compound is a diastereomeric salt formed between (S)-configured β-aminosulfone and N-acetyl-L-leucine, enabling enantiomeric resolution during synthesis. Its molecular formula is C20H34N2O7S, with a molecular weight of 446.56 . The salt form enhances crystallinity, facilitating purification and ensuring high chiral purity (>98% enantiomeric excess, ee) in downstream reactions . This intermediate is pivotal for achieving the stereochemical integrity of Apremilast, as the (S)-enantiomer exhibits fivefold greater pharmacological activity than its (R)-counterpart .

Properties

IUPAC Name

2-acetamido-4-methylpentanoic acid;1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZXYHPZWRDLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC.CC(C)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt, also known by its CAS number 608141-43-1, is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H34N2O7SC_{20}H_{34}N_2O_7S, with a molecular weight of approximately 446.56 g/mol. The compound features a unique structure that includes an ethoxy group, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that N-acetyl-L-leucine, a component of this compound, may play a significant role in neuroprotection and metabolic regulation. It is known to:

  • Regulate Autophagy : N-acetyl-L-leucine has been shown to inhibit the mTORC1 pathway, promoting autophagy, which is crucial for cellular repair and maintenance .
  • Enhance Neuroprotection : In animal models, it has demonstrated the ability to reduce neuroinflammation and improve neuronal survival following traumatic brain injury .
  • Improve Neurological Function : Clinical trials have reported improvements in neurological status among patients with conditions such as Niemann-Pick disease type C when treated with N-acetyl-L-leucine .

Efficacy in Neurological Disorders

A pivotal study assessed the efficacy of N-acetyl-L-leucine in patients with Niemann-Pick disease type C. The trial involved 60 patients who received either N-acetyl-L-leucine or placebo over 12 weeks. The primary endpoint was measured using the Scale for the Assessment and Rating of Ataxia (SARA). Results indicated a statistically significant improvement in SARA scores for those receiving N-acetyl-L-leucine compared to placebo (mean difference: -1.28 points; P<0.001) .

Case Studies

  • Niemann-Pick Disease Type C : A case series involving 12 patients revealed significant symptom improvement after treatment with N-acetyl-DL-leucine, suggesting similar potential for the N-acetyl-L-leucine salt .
  • Cerebellar Ataxia : In another study focusing on cerebellar ataxia, treatment with N-acetyl-L-leucine led to enhanced glucose utilization in the brain, improving balance and coordination .

Summary of Research Findings

StudyConditionFindings
Trial on N-Acetyl-l-LeucineNiemann-Pick Disease Type CSignificant improvement in SARA scores after 12 weeks of treatment
Case SeriesCerebellar AtaxiaImproved glucose metabolism and coordination
Animal Model StudyTraumatic Brain InjuryReduced neuroinflammation and enhanced neuronal survival

Comparison with Similar Compounds

Comparison with Apremilast (API)

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) is the final active pharmaceutical ingredient (API). Key differences include:

  • Structural Complexity : The intermediate lacks the isoindole-1,3-dione moiety present in Apremilast, which is essential for PDE4 inhibition .
  • Molecular Weight : The intermediate (446.56 g/mol) is lighter than Apremilast (460.5 g/mol) due to the absence of the phthalimide group .
  • Role : The intermediate serves as a chiral building block, whereas Apremilast is the bioactive end-product .

Table 1: Structural and Functional Comparison

Property Intermediate (N-acetyl-L-leucine salt) Apremilast (API)
CAS Number 608141-43-1 608141-41-9
Molecular Formula C20H34N2O7S C22H24N2O7S
Molecular Weight 446.56 460.5
Key Functional Groups β-aminosulfone, N-acetyl-L-leucine Phthalimide, β-aminosulfone
Pharmacological Role Synthesis intermediate PDE4 inhibitor
Comparison with Sulfinyl Precursor Intermediate

The sulfinyl precursor, (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfinyl)ethamine, is oxidized to yield the target sulfonyl intermediate. Key distinctions include:

  • Oxidation State : The precursor contains a sulfinyl (-SO-) group, whereas the intermediate has a sulfonyl (-SO2-) group, enhancing stability and reactivity .
  • Synthetic Utility : The sulfonyl group in the intermediate is crucial for downstream coupling with 3-acetamidophthalic anhydride to form Apremilast .
  • Purification : The N-acetyl-L-leucine salt form of the intermediate simplifies chiral resolution, avoiding the need for additional splitting steps required in older synthetic routes .
Comparison with Other Apremilast Intermediates
  • 3-Acetamidophthalic Anhydride: This intermediate reacts with the target compound to form the phthalimide ring in Apremilast.
  • Des-Acetyl Apremilast : A common impurity (<1% w/w) in Apremilast synthesis, differing by the absence of the acetyl group. The N-acetyl-L-leucine salt intermediate minimizes this impurity via precise stoichiometric control .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight~550 g/mol (calculated)
Chiral Purity≥98% ee (HPLC)
LogP (Predicted)2.3–2.7 (ACD/Labs)
Stability (pH 7.4, 25°C)t90_{90} > 24 hrs

Q. Table 2. Common Degradation Pathways

Stress ConditionMajor DegradantsDetection Method
Acidic (pH 1.2)Sulfonic acid derivativeUPLC-MS/MS
Oxidative (H2_2O2_2)N-Acetyl-leucine hydroperoxideQTOF-HRMS
PhotolyticPhenyl ring oxidation productsHPLC-DAD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt
Reactant of Route 2
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(S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-ylamine N-acetyl-L-leucine salt

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